molecular formula C10H4F10O2 B1607645 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene CAS No. 6715-31-7

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

Cat. No.: B1607645
CAS No.: 6715-31-7
M. Wt: 346.12 g/mol
InChI Key: NCCSGSHEUXXWIL-UHFFFAOYSA-N
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Description

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is a fluorinated aromatic compound with the molecular formula C10H4F10O2. This compound is characterized by the presence of two trifluoroethoxy groups attached to a tetrafluorobenzene ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of hexafluorobenzene with trimethyl(2,2,2-trifluoroethoxy)silane in the presence of a catalyst such as cesium fluoride. The reaction is typically carried out in 1,2-dimethoxyethane at a temperature of 90°C for 12 hours .

Another method involves the reaction of paradibromobenzene or paradihydroxybenzene with a compound of the formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms on the benzene ring.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include cesium fluoride, trimethyl(2,2,2-trifluoroethoxy)silane, and various solvents such as 1,2-dimethoxyethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products where the trifluoroethoxy groups are replaced by other functional groups.

Scientific Research Applications

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is not well-documented in the literature. its effects are likely related to the presence of the electron-withdrawing trifluoroethoxy groups, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is unique due to the presence of both trifluoroethoxy and tetrafluorobenzene groups, which impart distinct chemical properties such as high thermal stability and resistance to chemical degradation. These properties make it valuable in applications where such characteristics are desired .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F10O2/c11-3-5(13)8(22-2-10(18,19)20)6(14)4(12)7(3)21-1-9(15,16)17/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCSGSHEUXXWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382095
Record name 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6715-31-7
Record name 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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